MTX115325

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

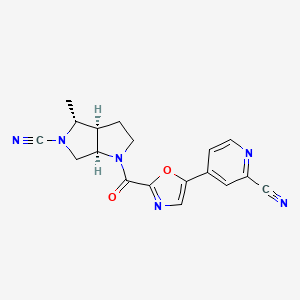

C18H16N6O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(3aR,4R,6aR)-1-[5-(2-cyano-4-pyridinyl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile |

InChI |

InChI=1S/C18H16N6O2/c1-11-14-3-5-24(15(14)9-23(11)10-20)18(25)17-22-8-16(26-17)12-2-4-21-13(6-12)7-19/h2,4,6,8,11,14-15H,3,5,9H2,1H3/t11-,14-,15+/m1/s1 |

InChI Key |

LBHXWJUYDOSAAH-DFBGVHRSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CCN([C@H]2CN1C#N)C(=O)C3=NC=C(O3)C4=CC(=NC=C4)C#N |

Canonical SMILES |

CC1C2CCN(C2CN1C#N)C(=O)C3=NC=C(O3)C4=CC(=NC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MTX115325 in Parkinson's Disease: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. A key pathological feature implicated in both familial and sporadic PD is mitochondrial dysfunction. Mitophagy, the selective clearance of damaged mitochondria, is a critical quality control process that is often impaired in PD. MTX115325 (also known as MTX325) is a novel, potent, and selective central nervous system (CNS)-penetrant small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30). By targeting USP30, a negative regulator of mitophagy, this compound enhances the removal of dysfunctional mitochondria. Preclinical studies have demonstrated that this mechanism leads to the protection of dopaminergic neurons, a reduction in pathological α-synuclein, and the amelioration of motor deficits in a Parkinson's disease mouse model. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, summarizing key preclinical data, and outlining the experimental protocols used to validate its therapeutic potential.

Introduction: The Central Role of Mitochondrial Dysfunction in Parkinson's Disease

Parkinson's disease, the second most common neurodegenerative disorder, is defined by a core motor syndrome including bradykinesia, resting tremor, and rigidity.[1] The primary pathological driver of these symptoms is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] A central hallmark of PD pathology is the presence of intracellular protein aggregates known as Lewy bodies, which are primarily composed of misfolded α-synuclein (αSyn).[2]

A substantial body of evidence implicates mitochondrial dysfunction as a pivotal mechanism in the pathogenesis of PD.[3] Mitochondria are essential for neuronal function, providing the majority of cellular ATP, regulating calcium homeostasis, and managing oxidative stress. In PD, impaired mitochondrial function leads to reduced energy production, increased generation of reactive oxygen species (ROS), and the activation of inflammatory pathways, all of which contribute to neuronal cell death.[2]

To maintain cellular health, neurons rely on a sophisticated quality control system to remove and degrade damaged mitochondria. This process, known as mitophagy, is a specialized form of autophagy.[3] Defective mitophagy is directly linked to PD, as highlighted by the discovery that mutations in genes such as PARKIN and PINK1, which are central to mitophagy regulation, cause autosomal recessive forms of the disease.[4] This genetic link underscores the therapeutic potential of strategies aimed at restoring or enhancing mitophagy.[4]

The PINK1/Parkin Pathway and its Antagonist: USP30

The most extensively studied pathway governing mitophagy is regulated by the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin.

-

Activation: In healthy mitochondria with a normal membrane potential, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. When mitochondria become damaged, their membrane potential dissipates. This prevents PINK1 import, causing it to accumulate on the outer mitochondrial membrane (OMM).

-

Parkin Recruitment and Ubiquitination: Accumulated PINK1 phosphorylates both itself and ubiquitin molecules already present on the OMM. This phosphorylated ubiquitin serves as a docking signal for the cytosolic E3 ligase Parkin, which is recruited to the damaged mitochondrion.

-

Signal Amplification: Once recruited, Parkin is also phosphorylated and activated by PINK1. Activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that act as a signal for autophagic clearance.

-

Autophagosome Engulfment: These ubiquitin chains are recognized by autophagy receptors (e.g., OPTN), which link the damaged mitochondrion to the nascent autophagosome, leading to its engulfment and subsequent degradation upon fusion with a lysosome.[2]

This pro-mitophagy signaling cascade is actively opposed by deubiquitinating enzymes (DUBs), which remove ubiquitin chains from mitochondrial proteins. Ubiquitin Specific Peptidase 30 (USP30) is a key DUB that is constitutively anchored to the outer mitochondrial membrane.[3] By removing the ubiquitin signals generated by Parkin, USP30 acts as a brake on the mitophagy process, effectively counteracting the clearance of damaged mitochondria.[3][5] Therefore, inhibiting USP30 presents an attractive therapeutic strategy to enhance mitophagy and promote neuronal health.[5]

This compound: A Potent and Selective USP30 Inhibitor

This compound is a proprietary, orally bioavailable, and CNS-penetrant small molecule developed to specifically inhibit the enzymatic activity of USP30.[6] Its favorable pharmacological profile makes it a promising candidate for treating neurodegenerative diseases where mitochondrial dysfunction is a key factor.

Biochemical and Pharmacological Properties

Quantitative data from preclinical assessments highlight the potency and selectivity of this compound.

| Parameter | Value | Reference |

| Target | Ubiquitin Specific Peptidase 30 (USP30) | [2][3] |

| IC50 | 12–25 nM (assay dependent) | [1] |

| Selectivity | >2,000-fold for USP30 over other DUBs | [5] |

| CNS Target Engagement | 10 mg/kg (oral) achieves ~50% USP30 binding for ~8 hours | [3] |

| Tolerability (Mice) | Well-tolerated up to 300 mg/kg/day for two weeks | [5] |

Mechanism of Action: Enhancing Mitophagy through USP30 Inhibition

The core mechanism of action of this compound is the enhancement of PINK1/Parkin-mediated mitophagy. By binding to and inhibiting USP30, this compound prevents the removal of ubiquitin chains from the surface of damaged mitochondria. This leads to a critical accumulation of the "eat-me" ubiquitin signal, facilitating more efficient recognition and clearance by the autophagic machinery.[2][7] This enhanced mitochondrial quality control is hypothesized to confer neuroprotection by reducing cellular stress, decreasing α-synuclein aggregation, and preventing inflammatory responses.[2][7]

Preclinical Evidence in a Parkinson's Disease Model

The therapeutic potential of inhibiting USP30 with this compound was rigorously tested in an α-synuclein-based mouse model of Parkinson's disease. This model recapitulates key features of human PD, including dopaminergic neuron loss and motor deficits.

Genetic Validation: Usp30 Knockout Studies

Initial studies using Usp30 knockout (KO) mice established the enzyme as a valid therapeutic target. In the α-synuclein PD model, mice lacking USP30 demonstrated significant protection compared to wild-type controls.[3][6]

| Outcome Measure | Result in Usp30 KO Mice | Reference |

| Mitophagy Levels | Increased in dopaminergic neurons | [6][8] |

| Dopaminergic Neuron Loss | Attenuated | [3][6] |

| Phospho-S129 α-Synuclein | Decreased | [6][9] |

| Motor Deficits | Protected against behavioral deficits | [6][9] |

Pharmacological Validation: this compound Treatment

Treatment with this compound successfully replicated the protective effects observed in the genetic knockout model, demonstrating its potential as a disease-modifying therapy.[3][8]

| Outcome Measure | Result with this compound Treatment | Dosing Regimen (Mice) | Reference |

| Dopaminergic Neuron Loss | Prevented | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [8][10] |

| Striatal Dopamine Levels | Preserved | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [8][11] |

| Phospho-S129 α-Synuclein | Reduced | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [11] |

| Astrocyte Activation | Reduced | 15 or 50 mg/kg, twice daily (oral) for 10 weeks | [11] |

Experimental Protocols

The following protocols are summarized from the key preclinical studies validating this compound.

α-Synuclein Parkinson's Disease Mouse Model

This model is designed to induce α-synucleinopathy and subsequent neurodegeneration in a specific brain region.

-

Vectors: Adeno-associated viral vectors (AAV) expressing the human A53T mutant form of α-synuclein (AAV-A53T-SNCA) are used. The A53T mutation is known to accelerate α-synuclein aggregation.[11][12]

-

Stereotaxic Injection: Adult C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A unilateral injection of the AAV-A53T-SNCA vector is made directly into the substantia nigra.[13] This unilateral lesion allows the uninjected contralateral hemisphere to serve as an internal control.

-

Disease Progression: Over a period of several weeks (typically 5-10), the overexpression of A53T α-synuclein leads to the formation of aggregates, progressive loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the SNpc, dopaminergic denervation of the striatum, and the onset of motor deficits.[11][13]

References

- 1. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]

- 2. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinsonâs disease mouse model - Springer Nature - Figshare [springernature.figshare.com]

- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model. | Sigma-Aldrich [merckmillipore.com]

- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model [ideas.repec.org]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biospective.com [biospective.com]

- 12. michaeljfox.org [michaeljfox.org]

- 13. AAV1/2-induced overexpression of A53T-α-synuclein in the substantia nigra results in degeneration of the nigrostriatal system with Lewy-like pathology and motor impairment: a new mouse model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

MTX115325: A Selective USP30 Inhibitor for the Advancement of Neuroprotective Therapies

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a range of debilitating conditions, most notably neurodegenerative disorders such as Parkinson's disease (PD). The maintenance of a healthy mitochondrial network through mitophagy, the selective degradation of damaged mitochondria, is crucial for cellular homeostasis. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, acts as a negative regulator of this process. By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the pro-mitophagy signaling mediated by the PINK1/Parkin pathway.[1][2]

This compound has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of USP30.[3][4] This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are included to support further research and development in this promising therapeutic area.

Data Presentation

In Vitro Activity and Selectivity

This compound demonstrates high potency against human and mouse USP30 with excellent selectivity over other deubiquitinases and cysteine proteases.

| Parameter | Species | Assay Type | Value | Reference |

| IC50 | Human | Biochemical Fluorescence Polarization | 12 nM | [3][4][5] |

| IC50 | Human | Cellular Ubiquitin Probe Displacement | 25 nM | [3][4] |

| IC50 | Mouse | Biochemical Assay | 13 nM | [3] |

| Selectivity | Human | Panel of 54 DUBs | >2000-fold | [3] |

| Selectivity | Human | Cathepsin L | >3500-fold | [4] |

Cellular Activity

In cellular models, this compound effectively enhances the ubiquitination of the mitochondrial outer membrane protein TOM20, a key substrate of USP30, and promotes mitophagy.

| Parameter | Cell Line | Conditions | Value | Reference |

| EC50 (TOM20 Ubiquitination) | HeLa (YFP-Parkin Overexpression) | Antimycin A/Oligomycin A | 32 nM | [3][4][5] |

| EC1.5x (TOM20 Ubiquitination) | HeLa (YFP-Parkin Overexpression) | Antimycin A/Oligomycin A | 10 nM | [3][4] |

| Mitophagy Induction | SH-SY5Y | - | 22% increase at 37 nM | [4] |

| Max Mitophagy Induction | SH-SY5Y | - | 54% increase at 1 µM | [4] |

Pharmacokinetics and In Vivo Efficacy

This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and central nervous system (CNS) penetration. In a mouse model of Parkinson's disease, oral administration of this compound has been shown to be neuroprotective.

| Parameter | Species | Administration | Value | Reference |

| Oral Bioavailability | Mouse | 10 mg/kg, single dose | 98% | [4][5] |

| CNS Penetration (Kpu,u) | Mouse | 10 mg/kg, single dose | ~0.4 | [4][5] |

| Prefrontal Cortex Cmax | Mouse | 10 mg/kg, single dose | 528 nM | [4] |

| Whole Blood Cmax | Mouse | 15 mg/kg, single dose | 7546.9 ng/mL | [5] |

| Whole Blood Cmax | Mouse | 50 mg/kg, single dose | 16374.3 ng/mL | [5] |

| Efficacy | AAV-A53T-SNCA Mouse Model | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Prevents dopaminergic neuronal loss and preserves striatal dopamine levels. Reduces phosphorylated S129-αSyn and astrocyte activation. | [3][5][6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for USP30 Inhibition

This assay measures the ability of a test compound to inhibit the deubiquitinating activity of USP30 on a fluorescently labeled ubiquitin probe.

Materials:

-

Recombinant human USP30 enzyme

-

Fluorescently labeled ubiquitin probe (e.g., Ub-rhodamine 110)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black assay plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant USP30 to each well of the assay plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescently labeled ubiquitin probe to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for TOM20 Ubiquitination

This protocol details the detection of ubiquitinated TOM20 in cell lysates following treatment with this compound.

Materials:

-

HeLa cells overexpressing YFP-Parkin

-

This compound

-

Antimycin A and Oligomycin A

-

Cell lysis buffer (e.g., NP40 lysis buffer) with protease and deubiquitinase inhibitors

-

Primary antibodies: anti-TOM20, anti-Ubiquitin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells overexpressing YFP-Parkin in culture plates.

-

Treat cells with Antimycin A (1 µM) and Oligomycin A (1 µM) and varying concentrations of this compound for 90 minutes.[4]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of ubiquitinated TOM20 to total TOM20.

Immunofluorescence for Tyrosine Hydroxylase (TH) in Mouse Brain

This protocol describes the staining of dopaminergic neurons in mouse brain sections to assess neuroprotection.

Materials:

-

Mouse brain sections (fixed and cryoprotected)

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Fluorescently labeled secondary antibody

-

Blocking solution (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)

-

Mounting medium with DAPI

Procedure:

-

Wash brain sections in PBS.

-

Incubate sections in a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.

-

Wash the sections multiple times in PBS.

-

Incubate the sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the sections multiple times in PBS.

-

Mount the sections onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of TH-positive neurons in the substantia nigra to assess neuronal survival.

Mandatory Visualizations

Signaling Pathway

Caption: The PINK1/Parkin pathway and the inhibitory role of USP30 and this compound.

Experimental Workflow

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Logical Relationship

Caption: The logical cascade of this compound's mechanism of action.

References

- 1. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceofparkinsons.com [scienceofparkinsons.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of MTX115325: A Technical Guide to a Novel USP30 Inhibitor for Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX115325 (also known as MTX325) is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme that plays a critical role in the regulation of mitophagy. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process implicated in the pathogenesis of several neurodegenerative disorders, most notably Parkinson's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease.[1] Mitophagy, a selective form of autophagy, is a critical quality control mechanism that removes damaged mitochondria, thereby preventing cellular stress and death.[2] The PINK1/Parkin signaling pathway is a primary regulator of mitophagy.[3] Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a negative regulator of this process by removing ubiquitin tags from mitochondrial proteins, thereby inhibiting their clearance.[2][4]

This compound was developed by Mission Therapeutics as a potent and selective inhibitor of USP30.[2][3] Its mechanism of action is centered on enhancing the ubiquitination of mitochondrial outer membrane proteins, such as the Translocase of Outer Mitochondrial Membrane 20 (TOM20), leading to increased mitophagy and the subsequent protection of dopaminergic neurons.[5][6] Preclinical studies in cellular and animal models of Parkinson's disease have demonstrated the neuroprotective potential of this compound.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Line/System | Conditions | Reference |

| USP30 IC50 | 12 nM | Biochemical fluorescence polarization assay | --- | [5][7] |

| USP30 IC50 | 13 nM | Mouse USP30 | --- | [7] |

| Cellular USP30 Inhibition IC50 | 25 nM | --- | Ubiquitin-like probe access to the enzyme active site | [7] |

| TOM20 Ubiquitination EC50 | 32 nM | HeLa cells overexpressing Parkin | Challenged with antimycin A and oligomycin A | [5][7] |

| TOM20 Ubiquitination EC1.5x | 10 nM | HeLa cells overexpressing Parkin | Challenged with antimycin A and oligomycin A | [7] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 98% | 10 mg/kg, single dose | [5] |

| Brain Partition Coefficient (Kpu,u) | ~0.4 | --- | [5] |

| Cmax (15 mg/kg) | 7546.9 ng/mL | Single oral dose | [5] |

| Cmax (50 mg/kg) | 16374.3 ng/mL | Single oral dose | [5] |

Table 3: In Vivo Efficacy in AAV-A53T-SNCA Mouse Model of Parkinson's Disease

| Parameter | Treatment | Outcome | Reference |

| Dopaminergic Neuron Loss | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Prevention of dopaminergic neuron loss in the substantia nigra | [2][5] |

| Striatal Dopamine Levels | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Preservation of striatal dopamine levels | [5][6] |

| Phosphorylated S129-αSyn Levels | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Reduction in phosphorylated S129-αSyn levels | [5][6] |

| Astrocyte Activation (GFAP staining) | 15 mg/kg and 50 mg/kg, twice daily for 10 weeks | Decrease in the total area of GFAP staining | [5] |

Signaling Pathway and Mechanism of Action

This compound enhances mitophagy through the inhibition of USP30 in the PINK1/Parkin pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of action of this compound in promoting mitophagy.

Experimental Protocols

In Vitro TOM20 Ubiquitination Assay

This protocol is adapted from studies using HeLa and SH-SY5Y cells.[5][6]

Objective: To assess the effect of this compound on the ubiquitination of the mitochondrial outer membrane protein TOM20.

Materials:

-

HeLa cells overexpressing YFP-Parkin or SH-SY5Y cells.

-

Cell culture medium and supplements.

-

This compound.

-

Mitochondrial toxins: Antimycin A and Oligomycin A (A/O).

-

Lysis buffer.

-

Antibodies: anti-TOM20, anti-Ubiquitin.

-

Western blot reagents and equipment.

Procedure:

-

Cell Culture: Culture HeLa or SH-SY5Y cells to 70-80% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for 90 minutes.[5] For stimulated conditions, co-treat with mitochondrial toxins (A/O).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against TOM20 and ubiquitin.

-

Incubate with appropriate secondary antibodies.

-

Visualize and quantify the bands corresponding to ubiquitinated TOM20.

-

In Vivo AAV-A53T-SNCA Mouse Model of Parkinson's Disease

This protocol is based on the widely used model to study α-synuclein-induced neurodegeneration.[6][8][9]

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Materials:

-

C57BL/6 mice.

-

Adeno-associated virus (AAV) vector expressing human A53T mutant α-synuclein (AAV-A53T-SNCA).

-

Stereotaxic surgery equipment.

-

This compound formulated for oral gavage.

-

Behavioral testing apparatus (e.g., cylinder test).

-

Histology and immunohistochemistry reagents.

Procedure:

-

Stereotaxic Surgery:

-

Drug Administration:

-

Following a recovery period, administer this compound (15 mg/kg or 50 mg/kg) or vehicle control via oral gavage twice daily for 10 weeks.[5]

-

-

Behavioral Testing (Cylinder Test):

-

Histological and Immunohistochemical Analysis:

-

At the end of the study, perfuse the mice and collect the brains.

-

Section the brains and perform immunohistochemistry for:

-

Tyrosine Hydroxylase (TH) to quantify dopaminergic neurons.

-

Phosphorylated S129-α-synuclein to assess pathology.

-

Glial Fibrillary Acidic Protein (GFAP) to measure astrocyte activation.

-

-

Quantify the number of TH-positive neurons and the intensity of staining for pathological markers.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the preclinical evaluation of this compound.

Caption: A generalized workflow for in vitro evaluation of this compound.

Caption: A generalized workflow for in vivo evaluation of this compound.

Clinical Development

Based on the promising preclinical data, Mission Therapeutics has advanced this compound (MTX325) into clinical development. A Phase 1 clinical trial in healthy volunteers and Parkinson's disease patients was initiated to evaluate the safety, tolerability, pharmacokinetics, and brain penetration of the compound.[4] The successful completion of these early-phase trials will be crucial for the future development of this compound as a potential disease-modifying therapy for Parkinson's disease.

Conclusion

This compound is a novel, potent, and selective USP30 inhibitor with a well-defined mechanism of action that enhances mitophagy. Extensive preclinical studies have demonstrated its ability to protect dopaminergic neurons and reduce α-synuclein pathology in a relevant animal model of Parkinson's disease. The favorable pharmacokinetic profile, including excellent oral bioavailability and CNS penetration, further supports its therapeutic potential. The ongoing clinical development of this compound represents a promising new approach for a disease-modifying treatment for Parkinson's disease and potentially other neurodegenerative disorders characterized by mitochondrial dysfunction.

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. scienceofparkinsons.com [scienceofparkinsons.com]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. missiontherapeutics.com [missiontherapeutics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]

- 8. biospective.com [biospective.com]

- 9. AAV1/2-induced overexpression of A53T-α-synuclein in the substantia nigra results in degeneration of the nigrostriatal system with Lewy-like pathology and motor impairment: a new mouse model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

MTX115325: A Technical Whitepaper on a Novel USP30 Inhibitor for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, a key signaling event in the clearance of damaged mitochondria via a process known as mitophagy. This mechanism has shown significant promise in preclinical models of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. This compound has been demonstrated to be neuroprotective, preventing dopaminergic neuron loss and preserving striatal dopamine levels in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a novel N-cyano pyrrolidine derivative with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₆O₂ | [1] |

| Molecular Weight | 348.37 g/mol | [1] |

| CAS Number | 2750895-97-5 | [2] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| SMILES | O=C(C1=NC=C(C2=CC=NC(C#N)=C2)O1)N3[C@]4([H])--INVALID-LINK--([H])--INVALID-LINK--C | [2] |

Chemical Structure:

Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement

This compound exerts its therapeutic effect by inhibiting USP30, a key negative regulator of mitophagy.[3] In healthy cells, USP30 removes ubiquitin chains from damaged mitochondrial proteins, thereby preventing their degradation.[3] In neurodegenerative diseases like Parkinson's, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, contributing to neuronal cell death.[4]

This compound blocks the deubiquitinating activity of USP30, leading to an increase in the ubiquitination of outer mitochondrial membrane proteins, such as TOM20.[1][2] This enhanced ubiquitination serves as an "eat-me" signal, promoting the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[3] This restoration of mitochondrial quality control is believed to be the primary mechanism behind the neuroprotective effects of this compound.[4][5]

Caption: Mechanism of action of this compound in promoting mitophagy.

In Vitro and In Vivo Efficacy

In Vitro Activity

This compound demonstrates potent and selective inhibition of USP30 in biochemical and cellular assays.

| Assay | Metric | Value (nM) | Cell Line/System | Reference |

| Biochemical Fluorescence Polarization | IC₅₀ | 12 | Recombinant human USP30 | [1] |

| Cellular Target Engagement | IC₅₀ | 25 | HeLa cells | [1] |

| TOM20 Ubiquitination | EC₅₀ | 32 | HeLa cells overexpressing Parkin | [1][2] |

| TOM20 Ubiquitination | EC₁.₅ₓ | 10 | HeLa cells overexpressing Parkin | [1] |

| Mouse USP30 Inhibition | IC₅₀ | 13 | Recombinant mouse USP30 | [1] |

In Vivo Pharmacokinetics and Efficacy

This compound exhibits excellent oral bioavailability and penetrates the central nervous system. In a mouse model of Parkinson's disease, oral administration of this compound demonstrated significant neuroprotective effects.

| Parameter | Value | Animal Model | Dosing | Reference |

| Oral Bioavailability | 98% | Mouse | 10 mg/kg, single dose | [2] |

| CNS Penetration (Kpu,u) | ~0.4 | Mouse | 10 mg/kg, single dose | [2] |

| Cmax (15 mg/kg) | 7546.9 ng/mL | Mouse | single dose | [2] |

| Cmax (50 mg/kg) | 16374.3 ng/mL | Mouse | single dose | [2] |

| Neuroprotection | Prevention of dopaminergic neuron loss | AAV-A53T-SNCA Mouse Model | 15 and 50 mg/kg, twice daily for 10 weeks | [2][6] |

| Neurochemical Effect | Preservation of striatal dopamine levels | AAV-A53T-SNCA Mouse Model | 15 and 50 mg/kg, twice daily for 10 weeks | [2] |

| Pathological Marker Reduction | Reduced phosphorylated S129-αSyn levels | AAV-A53T-SNCA Mouse Model | 15 and 50 mg/kg, twice daily for 10 weeks | [2] |

Experimental Protocols

Biochemical Fluorescence Polarization Assay for USP30 Inhibition

This assay measures the ability of this compound to inhibit the deubiquitinating activity of recombinant USP30.

Caption: Workflow for the Fluorescence Polarization Assay.

Methodology:

-

Recombinant human USP30 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.[7][8][9][10][11]

-

A fluorescently labeled ubiquitin substrate is added to initiate the deubiquitination reaction.[7][8][9][10][11]

-

The fluorescence polarization of the solution is measured over time. A decrease in polarization indicates cleavage of the fluorescent substrate by USP30.

-

The rate of substrate cleavage is determined for each concentration of this compound.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Western Blot for TOM20 Ubiquitination

This assay quantifies the level of ubiquitinated TOM20 in cells treated with this compound.

Methodology:

-

HeLa cells, often overexpressing Parkin, are treated with various concentrations of this compound for a specified duration (e.g., 90 minutes).[5] Mitochondrial stress can be induced using agents like antimycin A and oligomycin A.[1]

-

Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.[12]

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

-

The membrane is blocked and then incubated with primary antibodies specific for TOM20 and ubiquitin.

-

Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

The intensity of the bands corresponding to ubiquitinated TOM20 and total TOM20 is quantified, and the ratio is calculated to determine the effect of this compound on TOM20 ubiquitination.[5]

AAV-A53T-SNCA Mouse Model of Parkinson's Disease

This in vivo model is used to assess the neuroprotective effects of this compound.[13][14]

Methodology:

-

Adeno-associated viral vectors (AAV) encoding the human A53T mutant α-synuclein (AAV-A53T-SNCA) are stereotactically injected into the substantia nigra of mice.[13][15][16] This leads to the overexpression of pathogenic α-synuclein and subsequent dopaminergic neurodegeneration.[14]

-

Following a recovery period, mice are treated with this compound or a vehicle control via oral gavage, typically twice daily for several weeks (e.g., 10 weeks).[2]

-

Behavioral tests, such as the cylinder test, are performed to assess motor function.[13]

-

At the end of the treatment period, brain tissue is collected for analysis.

-

Immunohistochemistry is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[6]

-

Levels of dopamine and its metabolites in the striatum are measured by HPLC.[6]

-

The extent of α-synuclein pathology is assessed by staining for phosphorylated S129-α-synuclein.[2]

Conclusion

This compound is a promising, brain-penetrant USP30 inhibitor with a well-defined mechanism of action centered on the enhancement of mitophagy. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo neuroprotection in a relevant animal model of Parkinson's disease, strongly support its continued development as a potential disease-modifying therapy. The detailed chemical, pharmacological, and biological data presented in this whitepaper provide a solid foundation for further research and clinical investigation of this compound.

References

- 1. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. missiontherapeutics.com [missiontherapeutics.com]

- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ubiqbio.com [ubiqbio.com]

- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biospective.com [biospective.com]

- 14. news-medical.net [news-medical.net]

- 15. Neurodegeneration by α-synuclein-specific T cells in AAV-A53T-α-synuclein Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Effect of MTX115325 on Mitochondrial Quality Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial quality control is a critical cellular process that ensures the health and proper function of the mitochondrial network. This process involves the selective removal of damaged or dysfunctional mitochondria, primarily through a specialized form of autophagy known as mitophagy. Dysregulation of mitochondrial quality control has been implicated in a variety of human diseases, including neurodegenerative disorders such as Parkinson's disease.[1][2] MTX115325, a potent and selective small molecule inhibitor, has emerged as a significant modulator of mitochondrial quality control. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on mitochondrial quality control pathways, and detailed experimental protocols for its study.

This compound is an orally active and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[3] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1] It functions by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by the PINK1 and Parkin proteins.[2] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria and offering a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[3][4]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Conditions | Reference |

| USP30 Inhibition (IC50) | 12 nM | Biochemical fluorescence polarization assay | Recombinant human USP30 | [3][5] |

| USP30 Inhibition (IC50) | 13 nM | Biochemical assay | Recombinant mouse USP30 | [5] |

| Cellular USP30 Inhibition (IC50) | 25 nM | Ubiquitin-like probe access assay | Not specified | [5] |

| TOM20 Ubiquitination (EC50) | 32 nM | Western Blot | HeLa cells overexpressing Parkin, treated with Antimycin A and Oligomycin A | [3][5] |

| TOM20 Ubiquitination (EC1.5x) | 10 nM | Western Blot | HeLa cells overexpressing Parkin, treated with Antimycin A and Oligomycin A | [5] |

| Mitophagy Promotion | 37 nM - 1 µM | mito-QC assay | SH-SY5Y cells, 72h treatment | [3] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Parkinson's Disease Mouse Model (AAV-A53T-SNCA)

| Parameter | Dosage | Outcome | Reference |

| Oral Bioavailability | 10 mg/kg (single dose) | 98% | [3] |

| Brain Partition Coefficient (Kpu,u) | 10 mg/kg (single dose) | ~0.4 | [3] |

| Maximum Concentration (Cmax) | 15 mg/kg (single dose) | 7546.9 ng/mL | [3] |

| Maximum Concentration (Cmax) | 50 mg/kg (single dose) | 16374.3 ng/mL | [3] |

| Neuroprotection | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | Reduced loss of dopaminergic neurons in the substantia nigra and preserved striatal dopamine levels. | [3][4] |

| Reduction of α-Synuclein Pathology | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | Reduced levels of phosphorylated S129-αSynuclein. | [3] |

| Reduction of Neuroinflammation | 15 mg/kg and 50 mg/kg (twice daily for 10 weeks) | Decreased total area of GFAP staining, indicating reduced astrocyte activation. | [3] |

Experimental Protocols

In Vitro USP30 Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant USP30.

Materials:

-

Recombinant human USP30 (amino acids 57-517 with a C-terminal 6-His tag)

-

Ubiquitin-rhodamine 110 (Ub-Rho110) substrate

-

This compound

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT

-

384-well black, clear-bottom, low-binding plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

Dispense 75 nL of the this compound dilutions into the wells of the 384-well plate.

-

Prepare a 2x concentrated solution of recombinant human USP30 (10 nM) in assay buffer.

-

Add 15 µL of the 2x USP30 solution to each well, resulting in a final concentration of 5 nM.

-

Incubate the plate for 30 minutes at room temperature.

-

Prepare a 2x concentrated solution of Ub-Rho110 (200 nM) in assay buffer.

-

Add 15 µL of the 2x Ub-Rho110 solution to each well, for a final concentration of 100 nM.

-

Measure the fluorescence polarization at appropriate intervals to monitor the cleavage of the substrate.

-

Calculate the IC50 value by plotting the rate of substrate cleavage against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cellular TOM20 Ubiquitination Assay (Western Blot)

This protocol details the procedure to assess the effect of this compound on the ubiquitination of the mitochondrial outer membrane protein TOM20 in cultured cells.

Materials:

-

HeLa or SH-SY5Y cells (with or without Parkin overexpression)

-

This compound

-

Mitochondrial toxins (e.g., a combination of Antimycin A and Oligomycin A)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-TOM20, anti-Ubiquitin

-

Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 90 minutes). In some experimental setups, co-treatment with mitochondrial toxins is used to induce mitochondrial stress.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-TOM20 and anti-Ubiquitin antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the bands.

-

Quantify the intensity of the ubiquitinated TOM20 bands relative to the total TOM20 bands.

Mitophagy Quantification using mito-QC Assay

This protocol describes a fluorescence microscopy-based assay to quantify mitophagy. The mito-QC (mitochondrial quality control) reporter is a tandem fluorescent protein (mCherry-GFP) targeted to the mitochondria. In healthy mitochondria, both mCherry and GFP fluoresce. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence persists, allowing for the identification of mitolysosomes.

Materials:

-

SH-SY5Y cells stably expressing the mito-QC reporter

-

This compound

-

Hoechst stain for nuclear counterstaining

-

High-content imaging system or confocal microscope

Procedure:

-

Plate the mito-QC expressing cells in a suitable imaging plate (e.g., 96-well plate).

-

Treat the cells with this compound at the desired concentrations for the appropriate duration (e.g., 72 hours).

-

Stain the cell nuclei with Hoechst stain.

-

Acquire images of the cells in the mCherry, GFP, and DAPI channels.

-

Quantify mitophagy by identifying and counting the mCherry-only puncta (mitolysosomes) and normalizing to the total number of cells (identified by the nuclear stain). The mitophagy index can be calculated as the ratio of mitolysosomes to the total mitochondrial area (visualized by mCherry fluorescence).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

- 1. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson’s Disease Progression | Parkinson's Disease [michaeljfox.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]

- 5. This compound (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]

The role of MTX115325 in PINK1/Parkin pathway

An In-depth Technical Guide on the Role of MTX115325 in the PINK1/Parkin Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial dysfunction is a cornerstone of Parkinson's Disease (PD) pathology, leading to the progressive loss of dopaminergic neurons. The PINK1/Parkin pathway is a critical cellular quality control mechanism that identifies and removes damaged mitochondria through a process known as mitophagy. This pathway is negatively regulated by the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 30 (USP30). This compound is a potent, selective, and brain-penetrant small molecule inhibitor of USP30. By inhibiting USP30, this compound enhances the PINK1/Parkin-mediated ubiquitination of mitochondrial proteins, thereby promoting the clearance of dysfunctional mitochondria. Preclinical studies in various models of PD have demonstrated that this compound can protect dopaminergic neurons, preserve dopamine levels, and reduce pathological α-synuclein accumulation. These compelling findings validate USP30 as a promising therapeutic target for neuroprotection in PD and have propelled this compound into clinical development as a potential disease-modifying therapy.

Introduction: Mitochondrial Dysfunction in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta[1]. A significant body of evidence implicates the dysfunction of mitochondrial homeostasis as a key pathophysiological mechanism in PD[2][3]. Mitochondria are essential for neuronal health, providing the necessary energy for cellular functions[4][5]. When damaged, they can produce harmful reactive oxygen species, contributing to cellular stress and eventual cell death[4].

To maintain a healthy mitochondrial population, cells employ a sophisticated quality control system, a key component of which is mitophagy[6][7]. Mitophagy is the selective degradation of damaged or superfluous mitochondria via the autophagy pathway[8]. This process is critical for neuronal homeostasis, and its impairment is linked to the pathogenesis of neurodegenerative diseases, including PD[7].

The PINK1/Parkin Pathway: A Cornerstone of Mitophagy

Genetic studies have identified mutations in the PINK1 (PTEN-induced putative kinase 1) and PARK2 (Parkin) genes as causes of autosomal recessive, early-onset PD[3][6][9]. Subsequent research revealed that the proteins these genes encode function collaboratively in a signaling pathway to orchestrate mitophagy[1][8][10].

Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, indicated by a loss of mitochondrial membrane potential, PINK1 import is halted. This leads to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM)[1][6]. Activated PINK1 then phosphorylates ubiquitin (Ub) molecules present on the OMM at the Serine 65 position (pS65-Ub)[6][11].

These pS65-Ub molecules serve as a docking signal for the cytosolic E3 ubiquitin ligase, Parkin[11]. The binding of pS65-Ub alleviates Parkin's autoinhibited state. PINK1 further activates Parkin by directly phosphorylating its N-terminal ubiquitin-like (Ubl) domain at Serine 65[1][12]. This fully activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that act as a signal for the autophagosome to engulf the damaged mitochondrion and deliver it to the lysosome for degradation[1][3][12].

USP30: A Negative Regulator of Mitophagy

The ubiquitination process is tightly regulated by a balance between ubiquitin ligases and deubiquitinating enzymes (DUBs)[4]. USP30 is a DUB that is localized to the outer mitochondrial membrane and actively removes ubiquitin chains from OMM proteins[3][10]. By doing so, USP30 directly counteracts the activity of Parkin, effectively acting as a brake on the mitophagy pathway[2][3][6]. Overexpression or increased activity of USP30 can suppress the clearance of damaged mitochondria, leading to their accumulation and subsequent cellular dysfunction, a scenario implicated in PD pathology[4][10]. Therefore, inhibiting USP30 presents an attractive therapeutic strategy to enhance mitophagy and protect neurons[3][6].

This compound: A Potent and Selective USP30 Inhibitor

This compound (also known as MTX-325) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule developed by Mission Therapeutics that potently and selectively inhibits USP30[2][3][4]. Its mechanism of action is to block the deubiquitinating activity of USP30, thereby tipping the balance towards ubiquitination and enhancing Parkin-mediated mitophagy[13][14]. This leads to more efficient clearance of damaged mitochondria, offering a neuroprotective effect[3].

Quantitative Data Presentation

The preclinical profile of this compound demonstrates its potential as a therapeutic agent. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell/Assay System | Reference |

|---|---|---|---|

| IC₅₀ | 12 nM | Biochemical fluorescence polarization assay | [3][10][15] |

| Cellular IC₅₀ | 25 nM | Ubiquitin-probe competition assay | [3] |

| EC₅₀ | 32 nM | TOM20 ubiquitylation in HeLa cells | [3][15] |

| Selectivity | >2,000-fold | Against other deubiquitinating enzymes |[13] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

|---|---|---|---|

| Oral Bioavailability | 98% | 10 mg/kg, single oral dose | [3][15] |

| CNS Penetration (Kpu,u) | ~0.4 | 10 mg/kg, single oral dose | [15] |

| Metabolic Clearance | 19.7 mL/min/kg | Intravenous delivery | [3] |

| Cₘₐₓ (15 mg/kg) | 7546.9 ng/mL | Single oral dose | [15] |

| Cₘₐₓ (50 mg/kg) | 16374.3 ng/mL | Single oral dose |[15] |

Table 3: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model *

| Parameter | Treatment | Outcome | Reference |

|---|---|---|---|

| Dopaminergic Neurons | 50 mg/kg, twice daily | Significant protection against neuronal loss | [13] |

| Striatal Dopamine | 15 & 50 mg/kg, twice daily | Preservation of dopamine levels | [2][16] |

| Phospho-S129 α-Syn | 15 & 50 mg/kg, twice daily | Significant reduction in pathological α-synuclein | [13][15] |

| Astrocyte Activation | 15 & 50 mg/kg, twice daily | Decreased GFAP staining | [15] |

*AAV-A53T-SNCA mouse model treated for 10 weeks.

Preclinical Evidence and Experimental Protocols

The therapeutic potential of inhibiting USP30 has been validated through genetic knockout studies and pharmacological inhibition with this compound.

Genetic Validation: Usp30 Knockout Mice

Studies using Usp30 knockout (KO) mice have been instrumental. These mice are viable and show no overt pathology[2]. In the context of PD models, Usp30 KO mice exhibited:

-

Increased Mitophagy: A significant increase in mitophagy levels was observed in the dopaminergic neurons of the substantia nigra in Usp30 KO mice compared to wild-type controls[16][17].

-

Neuroprotection: Loss of USP30 protected against the loss of dopaminergic neurons induced by α-synuclein overexpression[2][4][17].

-

Reduced Pathology: A decrease in the levels of phosphorylated S129 α-synuclein (a pathological hallmark of PD) was observed[2][13].

-

Improved Motor Function: The mice were protected against the development of motor deficits associated with α-synuclein pathology[2][4].

Pharmacological Validation: this compound

Treatment with this compound recapitulated the protective effects seen in the KO mice, confirming that pharmacological inhibition is a viable strategy[3]. In an α-synuclein-based mouse model of PD, oral administration of this compound prevented dopaminergic neuronal loss, preserved striatal dopamine, and reduced α-synuclein pathology[2][13][16]. These effects were dose-dependent, with a 50 mg/kg dose showing robust efficacy[13][15]. In vitro, this compound treatment of cultured neurons spurred mitophagy in a dose-dependent manner and increased the ubiquitylation of TOM20, a known USP30 substrate on the OMM[3][13][15].

Key Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of this compound and the PINK1/Parkin pathway.

Protocol 1: Western Blot Analysis of TOM20 Ubiquitylation

This protocol is used to assess the effect of this compound on the ubiquitylation of the OMM protein TOM20, a direct substrate of USP30. An increase in ubiquitylated TOM20 (TOM20-Ub) indicates inhibition of USP30.

1. Cell Culture and Treatment:

-

Culture HeLa or SH-SY5Y cells overexpressing Parkin.

-

To induce mitophagy, treat cells with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O) for a specified period (e.g., 90 minutes).[3][18]

-

Concurrently, treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or vehicle control.[15]

2. Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM) to preserve ubiquitin chains.

-

Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C: anti-TOM20 and anti-Ubiquitin. An anti-Actin or anti-GAPDH antibody should be used as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

4. Quantification:

-

Densitometry analysis is performed to quantify the bands corresponding to TOM20-Ub relative to total TOM20 and the loading control.[3][19]

Protocol 2: Immunohistochemical Analysis of Dopaminergic Neuron Survival

This protocol is used to quantify the number of surviving dopaminergic neurons in the substantia nigra of mouse brains from the PD model, to assess the neuroprotective effect of this compound.

1. Tissue Preparation:

-

Following the 10-week treatment period, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brains coronally (e.g., 40 µm thickness) through the substantia nigra pars compacta (SNpc) using a cryostat.

2. Immunostaining:

-

Wash free-floating sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding and permeabilize the tissue using a solution of 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours.

-

Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.

-

Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Counterstain with a nuclear stain like DAPI.

3. Imaging and Quantification:

-

Mount sections onto slides and coverslip with anti-fade mounting medium.

-

Acquire images of the SNpc using a fluorescence or confocal microscope.

-

Perform stereological counting of TH-positive neurons in both the injected (lesioned) and non-injected hemispheres.

-

The results are typically expressed as the percentage of surviving TH+ neurons on the injected side relative to the contralateral side.[16]

Clinical Development and Future Directions

The robust preclinical data package for this compound has supported its advancement into human clinical trials. Mission Therapeutics received authorization to begin a Phase 1 clinical trial in the UK to evaluate the safety, pharmacokinetics, and CNS penetration of MTX325 in healthy volunteers and individuals with Parkinson's disease[5][13][14][20]. Early data have indicated a good safety profile and CNS penetration[20][21].

The study aims to establish proof-of-mechanism by measuring changes in biomarkers related to mitochondrial quality control and other PD-related markers[22]. A successful outcome from these initial human studies will pave the way for larger, longer-duration trials designed to assess whether this compound can slow the progression of Parkinson's disease, offering a much-needed disease-modifying therapy[21][22]. A Phase 1b study in PD patients is anticipated to begin in early 2026[21].

Conclusion

This compound represents a targeted, mechanism-based therapeutic approach for Parkinson's disease. By selectively inhibiting USP30, it enhances the natural cellular process of mitophagy to clear dysfunctional mitochondria, addressing a core pathological driver of the disease. The comprehensive preclinical evidence, demonstrating both target engagement and neuroprotective efficacy in relevant disease models, provides a strong rationale for its clinical investigation. The ongoing clinical trials will be crucial in determining if the promise of this compound translates into a tangible therapeutic benefit for people living with Parkinson's disease.

References

- 1. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]

- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. Enhancing Mitophagy to Treat Parkinson’s Disease | MedRAC@UNC [medrac.web.unc.edu]

- 6. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Functional Analysis of PINK1 and PRKN Coding Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 14. criver.com [criver.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. news-medical.net [news-medical.net]

- 17. researchgate.net [researchgate.net]

- 18. Reconstitution of Parkin ubiquitin ligase activity using mouse and human mitochondria [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]

- 21. pmlive.com [pmlive.com]

- 22. Examining the Effects of MTX325 on Mitochondrial Quality Control and the Prevention of Parkinson’s Disease Progression | Parkinson's Disease [michaeljfox.org]

The Therapeutic Potential of MTX115325: A USP30 Inhibitor for Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This leads to the selective clearance of damaged mitochondria, a process implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies have demonstrated the neuroprotective effects of this compound in cellular and animal models of Parkinson's disease, suggesting its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound.

Introduction

Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases, including Parkinson's disease (PD).[1] The accumulation of damaged mitochondria can lead to increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[1] Mitophagy, a selective form of autophagy, is a critical cellular process for the removal of dysfunctional mitochondria, thereby maintaining mitochondrial homeostasis.[1] The PINK1/Parkin pathway is a key regulator of mitophagy, where the E3 ubiquitin ligase Parkin ubiquitinates outer mitochondrial membrane proteins to tag damaged mitochondria for degradation.[2]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme that counteracts the action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[2] this compound is a novel, potent, and selective inhibitor of USP30.[3] By blocking USP30 activity, this compound promotes the ubiquitination of mitochondrial proteins, enhances mitophagy, and has shown significant neuroprotective effects in preclinical models of Parkinson's disease.[3] A Phase 1 clinical trial for this compound (also known as MTX325) in healthy volunteers and Parkinson's patients was planned to start in early 2024.[4][5]

Mechanism of Action: Modulation of the PINK1/Parkin Mitophagy Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of USP30. This inhibition leads to a cascade of events within the PINK1/Parkin-mediated mitophagy pathway, ultimately resulting in the clearance of damaged mitochondria.

Preclinical Data

The therapeutic potential of this compound has been evaluated in a series of in vitro and in vivo preclinical studies. The quantitative data from these studies are summarized below.

In Vitro Efficacy

| Parameter | Assay | Value | Reference |

| IC₅₀ | Biochemical fluorescence polarization assay | 12 nM | [6] |

| IC₅₀ | Cellular ubiquitin-like probe assay | 25 nM | [3] |

| EC₅₀ (TOM20 ubiquitination) | HeLa cells overexpressing Parkin | 32 nM | [3][6] |

| EC₁.₅ₓ (TOM20 ubiquitination) | HeLa cells overexpressing Parkin | 10 nM | [3] |

In Vivo Pharmacokinetics and Efficacy in a Parkinson's Disease Mouse Model

| Parameter | Animal Model | Dosing | Result | Reference |

| Oral Bioavailability | Mouse | 10 mg/kg (single dose) | 98% | [6] |

| CNS Penetration (Kpu,u) | Mouse | 10 mg/kg (single dose) | ~0.4 | [6] |

| Dopaminergic Neuron Protection | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Reduced loss of dopaminergic neurons in the substantia nigra. | [6] |

| Striatal Dopamine Levels | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Preserved dopamine levels in the striatum. | [6] |

| α-Synuclein Pathology | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Reduced levels of phosphorylated S129-α-synuclein. | [6] |

| Neuroinflammation | AAV-A53T-SNCA Mouse Model | 15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks) | Decreased total area of GFAP staining, indicating lower astrocyte activation. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

Protocol:

-

Reagents: Recombinant human USP30 enzyme, ubiquitin-rhodamine 110 substrate, and an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Procedure: a. A dilution series of this compound is prepared in DMSO. b. The recombinant USP30 enzyme is incubated with the various concentrations of this compound or DMSO (vehicle control) in the assay buffer in a microplate. c. The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time. e. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The fluorescence signal is proportional to the amount of cleaved substrate. The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Protocol:

-

Cell Culture: HeLa cells overexpressing YFP-Parkin are cultured in standard conditions (e.g., DMEM with 10% FBS).[7]

-

Treatment: Cells are treated with mitochondrial toxins (e.g., 1 µM Antimycin A and 1 µM Oligomycin A) to induce mitochondrial stress and Parkin translocation.[7] Concurrently, cells are treated with a dilution series of this compound or DMSO for 90 minutes.[7]

-

Lysis: After treatment, cells are washed with DPBS and lysed in NP40 lysis buffer on ice.[7]

-

Western Blotting: a. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose membrane. c. The membrane is probed with a primary antibody against TOM20, followed by a secondary antibody.[7] d. The ubiquitinated form of TOM20 (TOM20-Ub) appears as a higher molecular weight band.[7]

-

Data Analysis: The intensity of the TOM20-Ub band is quantified and normalized to a loading control. The EC₅₀ value is calculated by plotting the normalized TOM20-Ub levels against the concentration of this compound.

In Vivo Parkinson's Disease Model

Protocol:

-

Animals: C57BL/6 mice are typically used.[1]

-

Viral Vector: An adeno-associated virus (AAV) serotype 1/2 expressing human A53T mutant α-synuclein is used.[8]

-

Stereotaxic Surgery: a. Mice are anesthetized and placed in a stereotaxic frame. b. A small burr hole is drilled in the skull over the target area. c. The AAV vector (e.g., 1.5 µl at a concentration of 5.16 x 10¹² genomic particles/ml) is unilaterally injected into the substantia nigra pars compacta using specific coordinates (e.g., from Bregma: AP -3.1 mm; ML -1.4 mm; DV -4.4 mm).[8] The injection is performed slowly (e.g., 0.5 μl/min).[8]

-

Post-operative Care: The incision is sutured, and the animals are monitored during recovery.

-

Treatment: this compound is administered by oral gavage at specified doses (e.g., 15 mg/kg and 50 mg/kg) twice daily for the duration of the study (e.g., 10 weeks).[6]

Protocol:

-

Tissue Preparation: At the end of the study, mice are euthanized, and their brains are perfused and fixed. The brains are then sectioned on a cryostat or vibratome.

-

Staining: a. Brain sections containing the substantia nigra are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. A secondary antibody conjugated to a chromogen or fluorophore is used for visualization.

-

Quantification: The number of TH-positive neurons in the substantia nigra of the injected and non-injected hemispheres is counted using unbiased stereological methods.

-

Data Analysis: The percentage of dopaminergic neuron loss in the injected hemisphere is calculated relative to the contralateral side.

Protocol:

-

Tissue Dissection: The striatum is rapidly dissected from the mouse brain and frozen.

-

Homogenization: The striatal tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize dopamine.[9]

-

Centrifugation and Filtration: The homogenate is centrifuged, and the supernatant is filtered to remove any remaining particulate matter.[9]

-

HPLC-ECD Analysis: a. The filtered sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD). b. Dopamine and its metabolites are separated on a reverse-phase column. c. The electrochemical detector measures the current generated by the oxidation of dopamine, allowing for its quantification.

-

Data Analysis: The concentration of dopamine is determined by comparing the peak area from the sample to a standard curve of known dopamine concentrations.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease, by targeting the fundamental cellular process of mitophagy. Its potent and selective inhibition of USP30 leads to the enhanced clearance of damaged mitochondria, thereby protecting neurons from degeneration. The robust preclinical data, demonstrating both in vitro efficacy and in vivo neuroprotection in a relevant disease model, provide a strong rationale for its clinical development. The detailed experimental protocols provided in this guide offer a resource for researchers to further investigate the therapeutic potential of this compound and other USP30 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

MTX115325: A Technical Guide to its Impact on Cellular Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX115325 is a potent, selective, and brain-penetrant small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, most notably the Translocase of the Outer Mitochondrial Membrane 20 (TOM20), thereby promoting the clearance of damaged mitochondria through a process known as mitophagy. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and Cellular Ubiquitination

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This process governs a multitude of cellular functions, including protein degradation, signal transduction, and organelle quality control. The balance of ubiquitination is maintained by the interplay between ubiquitin ligases, which add ubiquitin, and deubiquitinating enzymes (DUBs), which remove it.

Mitochondrial quality control is essential for cellular health, and the selective removal of damaged mitochondria, termed mitophagy, is a key process in maintaining a healthy mitochondrial network. The PINK1/Parkin pathway is a major signaling cascade that orchestrates mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which then ubiquitinates various outer mitochondrial membrane proteins. These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

USP30, a DUB anchored to the outer mitochondrial membrane, counteracts the activity of Parkin by removing these ubiquitin tags, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30 is therefore a compelling therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This compound has emerged as a potent and selective inhibitor of USP30, demonstrating neuroprotective effects in preclinical models of Parkinson's disease.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and activity across different experimental systems.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |